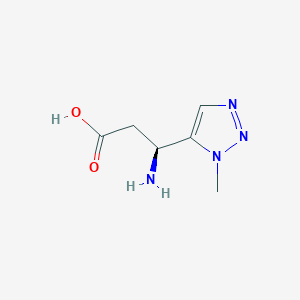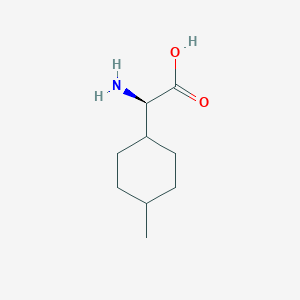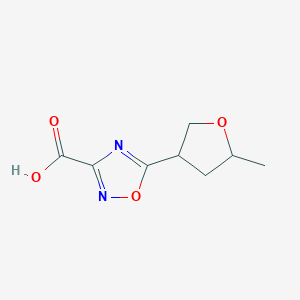![molecular formula C13H7N3S2 B15241136 11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrimidine, thieno, and quinoline moieties, along with a thiol group at the 4th position. The presence of these diverse functional groups contributes to its versatile chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-cyanohexahydro-2-quinoline with phosphorus oxychloride to form a 2-chloro derivative. This intermediate is then reacted with thioglycolic acid ethyl ester to yield the amino ester of condensed thieno[2,3-b]pyridine. Subsequent heating with formamide leads to the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline or pyrimidine rings.
Substitution: The chlorine atom in the 2-chloro derivative can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, thioglycolic acid ethyl ester, formamide, and various nucleophiles. Reaction conditions typically involve heating, use of solvents like ethanol or DMSO, and sometimes catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include various substituted derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as amino esters, pyrimidinones, and oxazines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol involves its interaction with cellular molecules, particularly DNA. The compound can intercalate into double-stranded DNA, disrupting its structure and function. This intercalation can lead to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved include DNA-binding proteins and enzymes that regulate cell cycle and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as:
- 8-methoxy pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4(3H)-one
- 4-morpholino pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline
Uniqueness
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which can enhance the compound’s therapeutic potential and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C13H7N3S2 |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),13-heptaene-15-thione |
InChI |
InChI=1S/C13H7N3S2/c17-12-11-10(14-6-15-12)8-5-7-3-1-2-4-9(7)16-13(8)18-11/h1-6H,(H,14,15,17) |
InChI-Schlüssel |
OISZTUMJXPGANF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C(=S)N=CN4)SC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)


![2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B15241067.png)





![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)


![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
